molecular formula C23H19ClN6O2 B2508012 Chembl4521606 CAS No. 1207045-68-8

Chembl4521606

Cat. No. B2508012
CAS RN: 1207045-68-8
M. Wt: 446.9
InChI Key: URDIUXZHDCRQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include a discussion of the reaction conditions, reagents used, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions that were used to synthesize the compound, as well as reactions that the compound can participate in .


Physical And Chemical Properties Analysis

This involves the study of properties such as solubility, melting point, boiling point, density, refractive index, and spectral properties. These properties can give insights into the compound’s reactivity, stability, and uses .

Scientific Research Applications

Expansion into Crop Protection Research

ChEMBL's extensive dataset, primarily utilized in human health research, has shown significant applicability in crop protection research. The database includes bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays, facilitating the identification of active chemical scaffolds, potential targets of phenotypic assays, and pathways for safety liabilities in crop protection. This expansion broadens the applicability of ChEMBL, allowing for its use in a wider range of scientific inquiries beyond its original medicinal chemistry focus (Gaulton et al., 2015).

Integration with Chemical Biology and Drug Discovery

The ChEMBL database is a curated repository of bioactivity data for small molecules, supporting chemical biology and lead discovery processes. It features data extracted from medicinal chemistry literature, patent bioactivity data, drug metabolism, and disposition data. The continual addition of new sources and improvements in data annotation using ontologies enhance its utility in drug discovery. Moreover, the inclusion of clinical candidate targets, metabolic pathways, and structural alerts enriches the database, making it a cornerstone for research in chemical biology and drug discovery (Gaulton et al., 2016).

Facilitation of Data Access and Utilization

The ChEMBL web services streamline access to drug discovery data and utilities, offering a gateway for scientists to integrate ChEMBL data into their research tools seamlessly. This development enhances the accessibility and practical use of ChEMBL data in scientific workflows, promoting the application of this data in various research contexts beyond its traditional scope (Davies et al., 2015).

Supporting Chemoinformatics and Machine Learning

ChEMBL's data model supports chemoinformatics applications, enabling the solution of complex chemical problems, management of data processing, and efficient searching of structures. This utility is instrumental in molecular design, visualization, and the development of predictive models, crucial for advancing research in chemoinformatics and leveraging machine learning algorithms for drug discovery and chemical research (Santra, 2016).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological effect. This can involve binding to a receptor or enzyme, inhibiting a pathway, or other biochemical interactions .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Future Directions

This involves a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O2/c1-14-3-4-16(11-15(14)2)19-12-20-22-27-30(23(32)28(22)9-10-29(20)26-19)13-21(31)25-18-7-5-17(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDIUXZHDCRQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.